molecular formula C14H21NO B3022431 [1-(4-Methoxyphenyl)cyclohexyl]methanamine CAS No. 36970-20-4

[1-(4-Methoxyphenyl)cyclohexyl]methanamine

Cat. No. B3022431
CAS RN: 36970-20-4
M. Wt: 219.32 g/mol
InChI Key: RYTWCTSDMHVTPC-UHFFFAOYSA-N
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Description

“[1-(4-Methoxyphenyl)cyclohexyl]methanamine” is a chemical compound with the CAS Number: 36970-20-4 . It has a molecular weight of 219.33 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “[1-(4-Methoxyphenyl)cyclohexyl]methanamine” is 1S/C14H21NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-(4-Methoxyphenyl)cyclohexyl]methanamine” is a liquid at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of [1-(4-Methoxyphenyl)cyclohexyl]methanamine:

Analgesic Research

[1-(4-Methoxyphenyl)cyclohexyl]methanamine has been studied for its potential analgesic properties. Research indicates that derivatives of phencyclidine, including this compound, can significantly reduce both acute thermal and chronic chemical pain in animal models . This makes it a promising candidate for developing new pain management therapies.

Neuropharmacology

This compound is of interest in neuropharmacology due to its structural similarity to phencyclidine (PCP), which is known to affect the central nervous system. Studies have explored its potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Psychopharmacology

Given its structural relation to PCP, [1-(4-Methoxyphenyl)cyclohexyl]methanamine is also investigated for its psychotropic effects. Research in this area aims to understand its impact on mood, perception, and cognition, which could contribute to the development of new psychiatric medications .

Synthetic Chemistry

In synthetic chemistry, [1-(4-Methoxyphenyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of novel compounds with potential applications in pharmaceuticals and materials science .

Medicinal Chemistry

The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a valuable scaffold for designing molecules with therapeutic benefits .

Pain Perception Studies

Research has shown that this compound can be used in pain perception studies to better understand the mechanisms of pain and develop more effective analgesics. Its effects on pain pathways provide insights that are crucial for advancing pain management strategies .

Pharmacological Characterization

Pharmacological studies of [1-(4-Methoxyphenyl)cyclohexyl]methanamine involve characterizing its binding affinities, metabolic pathways, and pharmacokinetics. This information is essential for assessing its safety and efficacy as a potential therapeutic agent .

Behavioral Studies

Behavioral research utilizes this compound to study its effects on animal behavior, which can provide valuable data on its potential side effects and therapeutic benefits. These studies help in understanding how the compound influences behavior and can guide the development of safer drugs .

Safety and Hazards

The safety information for “[1-(4-Methoxyphenyl)cyclohexyl]methanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[1-(4-methoxyphenyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTWCTSDMHVTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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